![molecular formula C14H9F21O15Zn4 B12305089 Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct, also known as ZnTAC24, is a complex zinc compound with the empirical formula C12H6F18O13Zn4. This compound is known for its unique structure, which includes four zinc atoms coordinated with six trifluoroacetate ligands and one trifluoroacetic acid molecule. It is primarily used as a catalyst in various chemical reactions due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct involves the reaction of zinc salts with trifluoroacetic acid and trifluoroacetate ligands. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product. The general synthetic route can be summarized as follows:
Reaction of Zinc Salts with Trifluoroacetic Acid: Zinc salts such as zinc acetate or zinc chloride are reacted with trifluoroacetic acid to form zinc trifluoroacetate.
Coordination with Trifluoroacetate Ligands: The zinc trifluoroacetate is then coordinated with additional trifluoroacetate ligands to form the final complex.
The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to ensure the stability of the product .
Industrial Production Methods
Industrial production of Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the zinc atoms are oxidized to higher oxidation states.
Reduction: It can also participate in reduction reactions, where the zinc atoms are reduced to lower oxidation states.
Substitution: The trifluoroacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions may result in the formation of new zinc complexes with different ligands .
Applications De Recherche Scientifique
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct involves the coordination of zinc atoms with the trifluoroacetate ligands. The zinc atoms act as catalytic centers, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The trifluoroacetate ligands provide stability to the complex and enhance its reactivity by electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Acetate: A simpler zinc compound with acetate ligands, used in various chemical reactions and as a dietary supplement.
Zinc Chloride: Another common zinc compound used in organic synthesis and industrial applications.
Zinc Oxide: Widely used in materials science, cosmetics, and as a catalyst in various chemical reactions.
Uniqueness
Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct is unique due to its complex structure and the presence of trifluoroacetate ligands, which provide enhanced stability and reactivity compared to simpler zinc compounds. Its ability to act as a catalyst in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C14H9F21O15Zn4 |
|---|---|
Poids moléculaire |
1077.7 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetic acid;zinc;hydrate |
InChI |
InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |
Clé InChI |
SKVYBZWXUADSFC-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


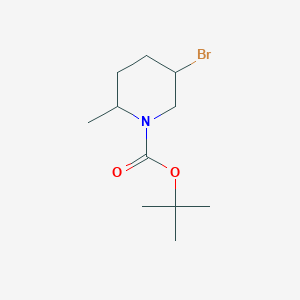
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
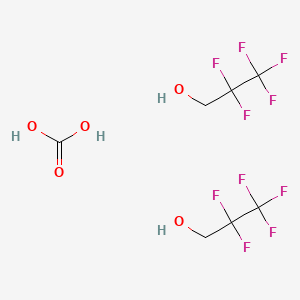
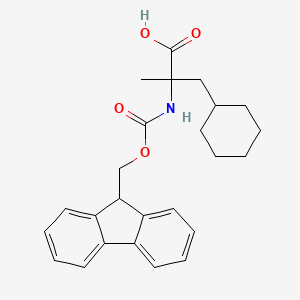
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
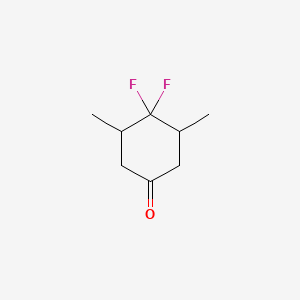
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)

![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
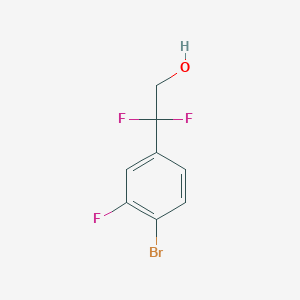
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
